Dipentyl ether
Overview
Description
While the provided papers do not directly discuss dipentyl ether, they do provide insights into the behavior of similar compounds, such as diphenyl ethers, which can be used to infer some general characteristics that may be applicable to dipentyl ether. Diphenyl ethers are known for their aromatic properties and their ability to participate in various chemical reactions due to the presence of the ether functional group and the phenyl groups . Dipentyl ether, lacking the aromatic rings, would still possess the ether functional group, which is important for its reactivity and physical properties.
Synthesis Analysis
The synthesis of diphenyl ethers typically involves the reaction of phenol derivatives with halogenated compounds in the presence of a base. Although the papers do not describe the synthesis of dipentyl ether specifically, similar methods could potentially be applied, with the appropriate pentyl-containing reactants . The synthesis of related compounds, such as diphenylprolinol silyl ether, involves catalytic processes that could be adapted for the synthesis of dipentyl ether .
Molecular Structure Analysis
The molecular structure of diphenyl ethers has been studied extensively, including their interactions with other molecules like methanol and tert-butyl alcohol . These studies reveal the importance of the ether oxygen in forming hydrogen bonds and the influence of substituents on the phenyl rings. For dipentyl ether, the lack of aromatic rings would result in a more flexible and less planar structure, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Diphenyl ethers undergo various chemical reactions, such as photochemical rearrangements, which result in a variety of products depending on the reaction conditions and the substituents present on the phenyl rings . These reactions are influenced by factors such as solvent viscosity and the presence of electron-donating or withdrawing groups. Dipentyl ether may undergo similar reactions, although the specifics would depend on its exact structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl ethers have been characterized using a range of techniques, including spectroscopy and theoretical calculations . These studies provide information on the molecular interactions, stability, and reactivity of the compounds. For dipentyl ether, one could expect properties such as boiling point, solubility, and reactivity to be influenced by the length of the pentyl chains and the presence of the ether group.
Relevant Case Studies
The papers provided do not include case studies on dipentyl ether. However, the studies on diphenyl ethers and their derivatives offer insights into the behavior of ethers in general, which could be relevant when considering the environmental impact, toxicity, and potential applications of dipentyl ether .
Scientific Research Applications
Dipentyl ether is a chemical compound with the formula [CH3(CH2)4]2O . It’s also known as Amyl ether or Pentyl ether . It has a molecular weight of 158.28 . The compound has a refractive index n20/D of 1.412, a boiling point of 187-188 °C, and a density of 0.785 g/mL at 25 °C .
In terms of its applications, Dipentyl ether is often used in scientific research across various fields, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s typically used as a solvent or a reagent in these fields.
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Dehydration of Pentan-1-ol
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Binary Mixtures with Imidazole Derivatives
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Synthesis of Organic Compounds
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Heat Transfer Fluid
Safety And Hazards
properties
IUPAC Name |
1-pentoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl ether | |
CAS RN |
693-65-2 | |
Record name | Pentyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Amyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipentyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,1'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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